Silane, tetrakis(3-bromopropyl)-
Description
Tetrakis(3-bromopropyl)silane is a silicon-based organometallic compound with four 3-bromopropyl substituents bonded to a central silicon atom. Its structure enables applications in polymer modification, flame retardancy, and as a precursor for further functionalization due to the reactivity of bromine atoms. Bromine’s electronegativity and leaving-group capability make this compound highly reactive, particularly in crosslinking or polymerization processes.
Properties
CAS No. |
850883-22-6 |
|---|---|
Molecular Formula |
C12H24Br4Si |
Molecular Weight |
516.02 g/mol |
IUPAC Name |
tetrakis(3-bromopropyl)silane |
InChI |
InChI=1S/C12H24Br4Si/c13-5-1-9-17(10-2-6-14,11-3-7-15)12-4-8-16/h1-12H2 |
InChI Key |
KTBPOOFLBREMIO-UHFFFAOYSA-N |
Canonical SMILES |
C(C[Si](CCCBr)(CCCBr)CCCBr)CBr |
Origin of Product |
United States |
Preparation Methods
Grignard Reagent Approach
A plausible route involves reacting silicon tetrachloride with 3-bromopropylmagnesium bromide (BrCH₂CH₂CH₂MgBr) in anhydrous ether or tetrahydrofuran (THF). This method mirrors the synthesis of tetrakis(trimethylsilyl)silane, where lithium-mediated coupling achieves full substitution.
Reaction Conditions:
- Solvent: THF or diethyl ether
- Temperature: −78°C to 25°C (gradual warming)
- Stoichiometry: 4.2–4.5 equivalents of Grignard reagent per SiCl₄ to ensure complete substitution
- Work-up: Quenching with ammonium chloride, followed by extraction and distillation.
Challenges:
Organolithium Reagent Method
Using 3-bromopropyllithium (BrCH₂CH₂CH₂Li) with SiCl₄ in THF at low temperatures (−78°C) could yield the target compound. This approach is analogous to the synthesis of tetrakis(4-bromophenyl)silane, where n-butyllithium facilitates aryl substitution.
Key Parameters:
- Lithium stoichiometry: 8–12 gram-atoms per mole of SiCl₄ to ensure complete deprotonation and substitution.
- Additives: Boron triisopropoxide (B(O-i-Pr)₃) to stabilize intermediates, as demonstrated in aryl silane syntheses.
Halogen Exchange from Tetrakis(3-chloropropyl)silane
A two-step process involving:
- Synthesis of tetrakis(3-chloropropyl)silane via SiCl₄ and 3-chloropropylmagnesium chloride.
- Halogen exchange using sodium bromide (NaBr) in polar aprotic solvents (e.g., dimethylformamide).
Finkelstein Reaction Adaptation:
$$
\text{Si(CH}2\text{CH}2\text{CH}2\text{Cl})4 + 4 \text{NaBr} \rightarrow \text{Si(CH}2\text{CH}2\text{CH}2\text{Br})4 + 4 \text{NaCl}
$$
Conditions:
- Solvent: DMF or acetone at reflux (80–100°C)
- Catalyst: Phase-transfer agents (e.g., tetrabutylammonium bromide) to enhance ionic mobility.
Limitations:
Hydrosilylation of Allyl Bromide Derivatives
Hydrosilylation of allyl bromide (CH₂=CHCH₂Br) with silicon hydrides (e.g., SiHCl₃) in the presence of platinum catalysts offers an alternative route. However, this method typically yields mono- or disubstituted products unless forced with excess alkene.
Optimization Strategies:
- Catalyst: Karstedt’s catalyst (Pt-divinyltetramethyldisiloxane) at 0.1–1 mol%
- Temperature: 60–80°C in toluene
- Stoichiometry: 8–10 equivalents of allyl bromide per SiHCl₃ to drive tetra-substitution.
Comparative Analysis of Synthetic Routes
*Estimated based on analogous syntheses.
Purification and Characterization
Distillation
Tetrakis(3-bromopropyl)silane’s high molecular weight and thermal sensitivity necessitate vacuum distillation:
Crystallization
Recrystallization from methanol or ethanol removes residual lithium salts or unreacted starting materials, as demonstrated in tetrakis(trimethylsilyl)silane isolation.
Chemical Reactions Analysis
Types of Reactions
Silane, tetrakis(3-bromopropyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Hydrosilylation: The compound can participate in hydrosilylation reactions with alkenes or alkynes, leading to the formation of organosilicon products.
Cross-Coupling Reactions: It can be used in cross-coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles in substitution reactions.
Catalysts: Palladium or platinum catalysts are often employed in hydrosilylation and cross-coupling reactions.
Solvents: Anhydrous solvents, such as tetrahydrofuran (THF) or toluene, are typically used to maintain reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield aminopropylsilane derivatives, while hydrosilylation with alkenes produces alkylsilane compounds.
Scientific Research Applications
Silane, tetrakis(3-bromopropyl)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds and polymers.
Biology: The compound can be functionalized to create biocompatible materials for biomedical applications.
Medicine: It is explored for use in drug delivery systems and as a component in diagnostic tools.
Industry: The compound is utilized in the production of high-performance materials, such as coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of silane, tetrakis(3-bromopropyl)- involves its ability to undergo various chemical transformations. The bromopropyl groups can participate in nucleophilic substitution reactions, allowing the compound to be functionalized with different chemical groups. The silicon atom provides a stable framework for these modifications, making the compound versatile in various applications.
Comparison with Similar Compounds
Structural Analysis
Silanes with tetrakis-substituted organic groups vary significantly in properties based on substituent type. Key structural comparisons include:
Key Observations :
- Halogen vs. Amino Groups: Bromopropyl substituents enhance halogen-based reactivity (e.g., nucleophilic substitution), while dimethylamino groups facilitate coordination chemistry, as seen in atomic layer deposition (ALD) precursors ().
- Aromatic vs. Aliphatic Chains : Tetrakis(4-formylphenyl)silane (TFS) forms rigid frameworks for covalent organic frameworks (COFs) (), whereas bromopropyl chains offer flexibility for polymer integration.
Reactivity Comparison :
- Bromine in tetrakis(3-bromopropyl)silane facilitates SN2 reactions, useful in crosslinking polymers or synthesizing quaternary ammonium compounds.
- Dimethylamino groups in tetrakis(dimethylamino)silane enable coordination to metal surfaces in ALD processes ().
Functional Differences :
Physical and Chemical Properties
| Property | Tetrakis(3-bromopropyl)silane | Tetrakis(dimethylamino)silane | Tetrakis(4-formylphenyl)silane |
|---|---|---|---|
| Molecular Weight (g/mol) | ~600 (estimated) | 246.5 | ~600 (estimated) |
| Solubility | Polar aprotic solvents | Polar solvents (e.g., THF) | DMF, DMSO |
| Thermal Stability | Decomposes >200°C | Stable to ~150°C | Stable in COFs up to 300°C |
| Reactivity | High (Br substitution) | Moderate (coordination) | High (aldehyde condensation) |
Notable Trends:
- Bromine’s high atomic weight increases density and boiling points compared to lighter halogens.
- Amino silanes exhibit lower thermal stability due to N–Si bond susceptibility ().
Q & A
Q. What are the optimal synthetic routes for silane, tetrakis(3-bromopropyl)-, and how can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or hydrosilylation reactions. For example, reacting silicon tetrachloride with excess 3-bromopropylmagnesium bromide under inert conditions (argon/nitrogen atmosphere) at controlled temperatures (0–25°C) can yield the target compound. Stoichiometric ratios, solvent polarity (e.g., THF or ethers), and catalyst selection (e.g., transition-metal catalysts) critically influence yield. Purity is optimized via fractional distillation or column chromatography, with progress monitored by TLC or GC-MS .
Q. What safety protocols are critical when handling silane, tetrakis(3-bromopropyl)-, given its brominated and reactive silane structure?
- Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation (H333 hazard) or skin contact (H313). Store in airtight containers under inert gas to prevent hydrolysis. Waste must be neutralized with aqueous bases (e.g., NaOH) to convert brominated byproducts into less hazardous forms before disposal via certified waste management services. Refer to GHS hazard codes (e.g., WGK 3 for water hazard) and SDS guidelines for spill containment .
Q. Which analytical techniques are most effective for characterizing silane, tetrakis(3-bromopropyl)-, and how are spectral data interpreted?
- Methodological Answer :
- NMR : H NMR identifies proton environments (e.g., CHBr at δ 3.4–3.6 ppm; Si-CH at δ 0.5–1.2 ppm). Si NMR confirms silicon bonding (chemical shifts between -10 to -30 ppm for tetraalkylsilanes).
- FTIR : Peaks at ~1250 cm (Si-C stretching) and ~560 cm (Si-Br) validate structure.
- Mass Spectrometry : High-resolution MS detects molecular ion clusters (M with isotopic patterns for Br and Si).
Cross-reference data with computational models (e.g., DFT) for validation .
Advanced Research Questions
Q. How does the reactivity of silane, tetrakis(3-bromopropyl)-, vary under different solvent systems or elevated temperatures?
- Methodological Answer : Conduct kinetic studies in polar aprotic (DMF, DMSO) vs. nonpolar (toluene) solvents. Monitor reaction rates with bromine release (e.g., iodometric titration) or Si-O bond formation (FTIR). Elevated temperatures (>60°C) may accelerate hydrolysis but risk decomposition. Use DSC to identify thermal stability thresholds (decomposition onset ~150°C for similar bromosilanes) .
Q. What role does silane, tetrakis(3-bromopropyl)-, play in cross-coupling reactions for functionalized material synthesis?
- Methodological Answer : The bromopropyl groups serve as alkylating agents in Stille or Suzuki-Miyaura couplings. For example, in nanoparticle functionalization, the silane anchors to oxide surfaces (e.g., SiO), while bromine participates in Pd-catalyzed C-C bond formation. Optimize ligand-metal ratios (e.g., Pd(PPh)) and solvent systems (DMF/HO) to balance reactivity and stability .
Q. How can computational modeling (DFT/MD) predict the compound’s interaction with biological or environmental systems?
- Methodological Answer : Use DFT to calculate electrostatic potentials and HOMO-LUMO gaps for reactivity predictions. Molecular dynamics simulations in aqueous environments model hydrolysis pathways (Si-Br → Si-OH) and estimate ecotoxicity (e.g., LC for aquatic organisms). Validate with experimental degradation studies (e.g., HPLC-MS for hydrolysis byproducts) .
Q. What contradictions exist in literature regarding the compound’s stability in acidic vs. basic environments?
- Methodological Answer : Some studies report rapid hydrolysis in acidic conditions (pH < 4) due to proton-assisted Si-Br cleavage, while others note base-catalyzed degradation (pH > 10) via nucleophilic attack. Reconcile contradictions by replicating experiments under controlled pH buffers and analyzing intermediates via Si NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
